molecular formula C10H10BrNO3 B3023263 N-(3-bromobenzoyl)-beta-alanine CAS No. 333394-85-7

N-(3-bromobenzoyl)-beta-alanine

Cat. No. B3023263
CAS RN: 333394-85-7
M. Wt: 272.09 g/mol
InChI Key: XXYNGCYDCHRAPU-UHFFFAOYSA-N
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Description

N-(3-bromobenzoyl)-beta-alanine is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their biosynthesis or synthesis methods. For instance, beta-(Isoxazolin-5-on-2-yl)alanine (BIA) is mentioned as a biosynthetic precursor of a neurotoxic amino acid, which is derived from O-acetyl-L-serine and isoxazolin-5-one by cysteine synthase in higher plants . Another related compound is Nα,Nδ-dicarbobenzoxy-L-ornithyl-β-alanine benzyl ester, a derivative of a salty peptide, synthesized using papain modified with polyethylene glycol . These studies provide insight into the types of reactions and enzymes that could potentially be involved in the synthesis of N-(3-bromobenzoyl)-beta-alanine.

Synthesis Analysis

The synthesis of N-(3-bromobenzoyl)-beta-alanine is not explicitly detailed in the provided papers. However, the synthesis of related compounds involves enzymatic reactions and organic solvents. For example, the synthesis of Nα,Nδ-dicarbobenzoxy-L-ornithyl-β-alanine benzyl ester is carried out in 1,1,1-trichloroethane with polyethylene glycol-modified papain, indicating that similar enzymatic methods could potentially be applied to the synthesis of N-(3-bromobenzoyl)-beta-alanine .

Molecular Structure Analysis

While the molecular structure of N-(3-bromobenzoyl)-beta-alanine is not analyzed in the provided papers, the structure of related compounds such as BIA and the derivative of the salty peptide can provide some context. These compounds contain functional groups and bonding patterns that may be similar to those found in N-(3-bromobenzoyl)-beta-alanine, such as peptide bonds and aromatic rings .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically related to N-(3-bromobenzoyl)-beta-alanine. However, the biosynthesis of BIA involves the enzyme cysteine synthase, which could suggest that enzymes play a role in facilitating the chemical reactions necessary for the formation of similar compounds . The synthesis of the salty peptide derivative also involves peptide bond formation, which is a key reaction in the synthesis of peptide-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-bromobenzoyl)-beta-alanine are not covered in the provided papers. Nonetheless, the synthesis of related compounds suggests that properties such as solubility in organic solvents and the ability to form precipitates from reaction systems could be relevant . The enzymatic synthesis also implies that the compound might have specific stereochemical considerations, as enzymes are typically stereoselective in their action .

properties

IUPAC Name

3-[(3-bromobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYNGCYDCHRAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzoyl)-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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